(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
CAS No.: 1330286-54-8
Cat. No.: VC7804713
Molecular Formula: C20H27N5O9
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330286-54-8 |
|---|---|
| Molecular Formula | C20H27N5O9 |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
| Standard InChI | InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |
| Standard InChI Key | KLRRDIHKQFOOJR-UTONKHPSSA-N |
| Isomeric SMILES | CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| SMILES | CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
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Boc-Protected Amino Acid Moiety: The tert-butoxycarbonyl (Boc) group shields the amino group during peptide synthesis, preventing unwanted side reactions.
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, contributing to potential hydrogen bonding and coordination chemistry.
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2,4-Dinitrophenyl Group: An electron-deficient aromatic system known for its role in spectrophotometric assays and as a leaving group in substitution reactions .
The propan-2-ol component likely acts as a solvate or crystallization agent, stabilizing the compound through hydrogen bonding.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 103343-26-6 |
| Molecular Formula | C₂₀H₂₇N₅O₉ |
| Molecular Weight | 481.46 g/mol |
| IUPAC Name | (2R)-3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
| SMILES Notation | CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)N+[O-])N+[O-])C(=O)O |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves coupling a Boc-protected amino acid derivative with a 2,4-dinitrophenyl-substituted imidazole. Key steps include:
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Boc Protection: Introducing the Boc group to the amino acid under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O).
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Imidazole Functionalization: Reacting 4-imidazolecarboxaldehyde with 2,4-dinitrofluorobenzene to form the 2,4-dinitrophenylimidazole intermediate.
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Peptide Coupling: Employing carbodiimide-based reagents (e.g., EDC or DCC) to conjugate the Boc-amino acid with the imidazole derivative.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85–90% |
| Imidazole Reaction | 2,4-Dinitrofluorobenzene, K₂CO₃, DMF | 70–75% |
| Coupling | EDC, HOBt, DMF, 24 h | 60–65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals at δ 1.4 ppm (Boc tert-butyl group), δ 7.5–8.5 ppm (aromatic protons from dinitrophenyl), and δ 8.1 ppm (imidazole C-H).
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¹³C NMR: Peaks corresponding to the Boc carbonyl (δ 155 ppm), imidazole carbons (δ 120–140 ppm), and dinitrophenyl carbons (δ 110–150 ppm).
Infrared (IR) Spectroscopy
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Strong absorption at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch).
Applications in Biochemical Research
Peptide Synthesis
The Boc group’s orthogonality enables selective deprotection under acidic conditions (e.g., TFA), facilitating sequential peptide elongation.
Protein Modification
The 2,4-dinitrophenyl group serves as a UV-active tag for tracking protein conjugates, leveraging its ε ~15,000 M⁻¹cm⁻¹ at 360 nm .
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